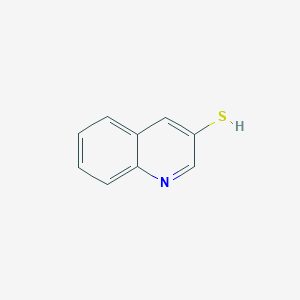

Quinoline-3-thiol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

quinoline-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKXXXUAUKOZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617985 | |

| Record name | Quinoline-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76076-35-2 | |

| Record name | Quinoline-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinoline 3 Thiol and Its Derivatives

Conventional Multistep Organic Synthesis Approaches

Traditional methods for synthesizing the quinoline-3-thiol scaffold often rely on well-established, sequential reactions starting from functionalized quinoline (B57606) precursors. These routes, while sometimes lengthy, provide reliable access to the target compounds.

One conventional pathway begins with quinoline-2-carboxylic acid. This approach involves a series of transformations to build a sulfur-containing heterocyclic system, which can then be converted to the desired thiol.

A representative synthesis involves the following steps:

Acid Chloride Formation : Quinoline-2-carboxylic acid is first converted to its more reactive acid chloride, typically by treatment with thionyl chloride. ajchem-a.com

Hydrazide Synthesis : The resulting 2-quinolinyl chloride is reacted with hydrazine (B178648) to form the corresponding hydrazide (a compound designated as E1 in some studies). ajchem-a.comajchem-a.com

Thiol-Oxadiazole Ring Formation : The hydrazide is then treated with carbon disulfide (CS2) in an alkaline medium. ajchem-a.comajchem-a.com This step introduces the sulfur atom and leads to the formation of a 5-(quinolin-2-yl)-1,3,4-oxadiazole-2-thiol derivative. This heterocyclic compound contains the crucial thiol moiety, which can be further modified or used as a synthon for more complex structures. rsc.org

While this pathway primarily yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative rather than this compound directly, it demonstrates a classic strategy for introducing a thiol group onto a quinoline scaffold starting from a carboxylic acid precursor. ajchem-a.com

A more direct conventional approach involves the modification of an existing quinoline ring system to introduce a thiol group at the C3 position. A key strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov

This method proceeds via a 6-endo-dig cyclization mechanism. The N-(2-alkynyl)aniline precursor is treated with a sulfur-containing electrophile, such as p-nitrobenzenesulfenyl chloride (p-O2NC6H4SCl). The electrophile activates the alkyne triple bond, prompting an attack from the aniline (B41778) ring to form the quinoline structure. This reaction directly installs a sulfur-containing substituent at the 3-position of the quinoline ring in moderate to good yields. nih.gov A variety of 3-halogen-, selenium-, and sulfur-containing quinolines can be synthesized using this mild, versatile method. nih.gov

Another example of derivatization involves the tandem Michael addition and electrophilic aromatic substitution reaction of a substituted aniline with methyl vinyl ketone to form a nitro-quinoline intermediate. nih.gov Subsequent reduction of the nitro group yields an aminoquinoline, which can be further derivatized. nih.gov While this specific work focuses on creating C8-amino derivatives, the underlying principle of building the quinoline ring and then modifying its substituents is a cornerstone of conventional synthesis.

Strategies Involving Quinoline-2-carboxylic Acid Precursors

Modern and Green Chemistry Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of more efficient, atom-economical, and environmentally benign methods for preparing this compound derivatives. These modern protocols often feature fewer steps, milder reaction conditions, and novel catalytic systems.

Electrochemical synthesis has emerged as a powerful and green alternative to traditional methods that rely on chemical oxidants and reductants. researchgate.net An electrochemical method for the direct C3-thiolation of quinolines has been developed, offering high atom economy and utilizing simple, readily available starting materials. researchgate.netrsc.org

This transformation is typically carried out in an undivided cell, where an electric current drives the reaction. The process allows for the direct conversion of quinolines to their C3-thiolated counterparts by intercepting a cathodically generated quinoline intermediate with various thiols or disulfides. researchgate.netrsc.org The reaction demonstrates broad applicability with a range of aryl, alkyl, and heteroaryl thiols, affording the C-S bond-containing products in yields up to 84%. researchgate.net A key additive in this process is BF₃·OEt₂, which plays a crucial role in facilitating the reaction. rsc.org This method avoids the need for pre-functionalization of the quinoline ring, representing a significant step forward in efficiency.

| Quinoline Substrate | Thiol/Disulfide Partner | Additive | Yield | Reference |

| Quinoline | 4-Methylbenzenethiol (B89573) | BF₃·OEt₂ | 84% | researchgate.net |

| Quinoline | Thiophenol | BF₃·OEt₂ | 75% | researchgate.net |

| Quinoline | 2-Mercaptopyrimidine | BF₃·OEt₂ | 68% | researchgate.net |

| Quinoline | Diphenyl disulfide | BF₃·OEt₂ | 71% | researchgate.net |

This table presents a selection of results from electrochemical C3-thiolation studies.

Furthermore, electrochemical cascade annulation pathways have been established for the de novo synthesis of functionalized quinolines, such as 2,3-disubstituted quinolines, from simple precursors like benzoxazinones and arylsulfonyl hydrazides under mild, catalyst-free conditions. rsc.org

Nanoparticle catalysis offers significant advantages, including high efficiency, low catalyst loading, mild reaction conditions, and the potential for catalyst recycling. samipubco.comnih.gov Copper nanoparticles have been effectively used in the synthesis of quinoline-thiol derivatives.

In one notable example, copper nanoparticles grafted on carbon microspheres (Cu-NP/C) catalyze the synthesis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives. samipubco.com The process starts with 2-chloro-3-(chloromethyl)quinoline (B1586034) derivatives, which are reacted with 1H-benzo[d]imidazole-2-thiol. The Cu-NP/C catalyst facilitates the smooth formation of the C-S bond under mild conditions, completing the reaction in about one hour with excellent yields (90-97%). samipubco.com A significant advantage of this heterogeneous catalyst is its stability and ease of separation from the reaction mixture, allowing for successful recycling without a major loss of activity. samipubco.com

| Starting Material | Catalyst | Solvent | Yield | Reference |

| 2-chloro-6-methyl-3-(chloromethyl)quinoline | Cu-NP/C | Methanol | 97% | samipubco.com |

| 2-chloro-6-bromo-3-(chloromethyl)quinoline | Cu-NP/C | Methanol | 95% | samipubco.com |

| 2,6-dichloro-3-(chloromethyl)quinoline | Cu-NP/C | Methanol | 92% | samipubco.com |

This table highlights the efficiency of Cu-NP/C catalysis in synthesizing quinoline-thiol derivatives.

Other nanocatalyst systems, such as those based on superparamagnetic Fe₃O₄ nanoparticles, have also been employed in multicomponent reactions to produce highly substituted quinolines with high yields and excellent catalyst reusability. nih.govacs.org

Multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their ability to construct complex molecules from simple starting materials in a single, convergent step, thereby enhancing efficiency and reducing waste. rsc.orgpreprints.org

Several MCRs have been adapted for the synthesis of quinoline derivatives. The Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group, is a classic two-component synthesis that can be integrated into MCR strategies. tubitak.gov.tr A one-pot protocol for synthesizing 2-aminoquinoline-3-carboxamides from cyanoacetamides and 2-aminobenzaldehydes represents a valuable variation of the Friedländer reaction. nih.gov

More complex MCRs, such as the Povarov reaction, involve the interaction of anilines, aldehydes, and activated olefins to produce tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. beilstein-journals.org For the direct synthesis of C3-functionalized quinolines, three-component reactions have been developed. For instance, pyrano[2,3-b]quinoline derivatives have been synthesized in excellent yields via a one-pot, three-component reaction of a 2-chloroquinoline-3-carbaldehyde (B1585622), a Wittig reagent, and an active methylene compound. researchgate.net This strategy demonstrates the power of MCRs to rapidly build molecular complexity around the quinoline core, including the potential to incorporate sulfur-containing active methylene compounds to directly access this compound derivatives.

Thiol-Mediated Ring Expansion Cascades

A significant advancement in the synthesis of functionalized quinolines involves a thiol-mediated three-step ring expansion cascade. This method provides an operationally simple and high-yielding route for the direct conversion of indole-tethered ynones into substituted quinolines. acs.orgnih.govacs.orgnih.govresearchgate.net The process is notable for the "multitasking" role of the thiol reagent, which facilitates a sequence of reactions under remarkably mild conditions. acs.orgnih.govacs.orgnih.govresearchgate.net

The cascade commences with a thiol-promoted dearomatizing spirocyclization of the indole-tethered ynone. acs.orgnih.gov This is followed by a nucleophilic substitution, which in turn generates a strong Brønsted acid (such as HBr) in situ. acs.orgnih.gov This acid then catalyzes the final one-atom ring expansion, ultimately yielding the quinoline scaffold. acs.orgnih.gov A key mechanistic insight is that the nucleophilic substitution precedes the ring expansion, as the generated acid is crucial for the latter step. acs.org

The versatility of this methodology is demonstrated by its compatibility with various thiols. Both aromatic and aliphatic thiols can be employed, leading to a diverse array of functionalized quinolines. nih.govresearchgate.net For instance, the reaction of 2-bromo-indole-tethered ynones with a range of electronically diverse substituted thiophenols proceeds in high yield at room temperature. researchgate.net While aliphatic thiols also participate effectively, they may require elevated temperatures (e.g., 60 °C) to achieve optimal results. researchgate.net

The scope of the reaction also extends to the halide substituent on the indole (B1671886) ring, with 2-chloro and 2-iodo analogues reacting smoothly with 4-methylbenzenethiol to afford the corresponding quinoline, albeit at a higher temperature of 60 °C. nih.gov Furthermore, variations in the ynone and indole components have been successfully explored, showcasing the broad applicability of this method. nih.gov An interesting outcome of this research was the serendipitous discovery of a novel route to thio-oxindoles, which can sometimes form as a side product. acs.orgnih.govacs.orgnih.govresearchgate.net

Table 1: Scope of Thiol-Mediated Cascade for Quinoline Synthesis

Reaction conditions: Ynone (1 equiv) and RSH (1.6 equiv) in DCE (0.1 M) for 20 h at room temperature unless otherwise specified. nih.gov

| Entry | Ynone | Thiol (RSH) | Product | Yield (%) |

| 1 | 1aBr | n-Propanethiol | 4a | 85 (at 60 °C) |

| 2 | 1aBr | 4-Methylbenzenethiol | 4d | 94 |

| 3 | 1aCl | 4-Methylbenzenethiol | 4d | 88 (at 60 °C) |

| 4 | 1aI | 4-Methylbenzenethiol | 4d | 91 (at 60 °C) |

| 5 | 1bBr | n-Propanethiol | 4o | 80 (at 60 °C) |

| 6 | 1bBr | 4-Methylbenzenethiol | 4p | 92 |

Regioselective Synthesis and Functional Group Tolerance

The regioselective synthesis of this compound derivatives is crucial for developing compounds with specific biological activities. Various methods have been developed to control the position of the thiol group and to ensure that other functional groups within the molecule remain intact during the synthesis.

One notable approach involves the iodine-catalyzed direct C-H thiolation of imidazo[1,5-a]quinolines. nih.govrsc.org This metal- and oxidant-free reaction allows for the regioselective sulfenylation at the C3 position of the imidazo[1,5-a]quinoline (B8571028) core. nih.govrsc.org Using either disulfides or thiophenols as the sulfenylating agents, a range of 3-sulfenylimidazo[1,5-a]quinoline derivatives can be obtained in good to excellent yields. nih.govrsc.org This method exhibits broad functional group tolerance, a key feature for the synthesis of complex molecules. nih.govrsc.org

Another strategy for achieving regioselectivity is through cascade protocols. For example, a DMAP-catalyzed cascade protocol has been developed for the synthesis of variously substituted thiopyrano[2,3-b]quinoline derivatives from β-aroyl-acetanilides and 2-chloroquinoline-3-carbaldehydes. derpharmachemica.com This method also demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the reactants. derpharmachemica.com

Furthermore, the synthesis of 2-acylthieno[2,3-b]quinolines from 2-halo-quinolinyl ketones has been achieved via a Cu-TEMPO catalyzed dehydrogenation and sp2-C-H functionalization. acs.org This process utilizes elemental sulfur as a thiol surrogate and demonstrates chemoselctivity and broad functional group tolerance under mild reaction conditions. acs.org

The development of synthetic methods with high regioselectivity and functional group tolerance is a continuing area of research, with new catalysts and reaction conditions being explored to enhance the efficiency and applicability of these transformations. researchgate.netrsc.org

Chemical Reactivity and Derivatization Studies of Quinoline 3 Thiol

Reactions at the Thiol Moiety

The thiol group (-SH) is a versatile functional group known for its nucleophilicity and its ability to undergo various transformations.

Nucleophilic Substitution Reactions

The sulfur atom in quinoline-3-thiol is a potent nucleophile, readily participating in nucleophilic substitution reactions. Thiolates, the conjugate bases of thiols, are excellent nucleophiles and can react with alkyl halides to form thioethers (sulfides) via an SN2 mechanism. masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis. The process typically involves deprotonation of the thiol with a base to form the more nucleophilic thiolate, which then attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com

In a broader context, the nucleophilic character of thiols is utilized in various synthetic strategies. For instance, a thiol-mediated three-step cascade reaction for the conversion of indoles into functionalized quinolines involves a nucleophilic substitution step. acs.orgnih.gov While this example doesn't directly involve this compound as a starting material, it highlights the fundamental reactivity of thiols in promoting such transformations. acs.orgnih.gov

Studies on related chloroquinolines have shown that the chloro group at position 4 can be displaced by various nucleophiles, including those derived from thiols, to form 4-substituted quinolin-2-ones and quinolinethiones. mdpi.com

Thiol-Ene Reactions for Side-Chain Modification

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, proceeding via a radical or a Michael addition mechanism. wikipedia.org This reaction involves the addition of a thiol across a double bond (ene) and is considered a "click" reaction due to its high yield, stereoselectivity, and rapid rate. wikipedia.org

While direct studies on thiol-ene reactions with this compound are not extensively detailed in the provided context, the principles of this reaction are widely applied for the modification of polymers and other molecules. For example, a method for the side-chain modification of poly(quinoline-2,3-diylmethylene) has been developed using the thiol-ene reaction. rsc.orgrsc.org This allowed for the introduction of a variety of substituents, which in turn modified the polymer's properties, such as solubility and solvent stability. rsc.orgrsc.org The reaction can be initiated by UV irradiation or a radical initiator. acs.org This methodology demonstrates the potential for functionalizing quinoline-containing structures through thiol-ene chemistry. rsc.orgrsc.org

Formation of S-Substituted Derivatives

The synthesis of S-substituted derivatives of thiol-containing heterocycles is a common strategy for creating new compounds. The reaction of 4-chloro-8-methylquinoline-2(1H)-thione with thiols such as ethanethiol, butanethiol, and thiophenol results in the formation of the corresponding 4-alkyl(or phenyl)thio-8-methylquinolin-2(1H)-thiones. mdpi.com

Reactions at the Quinoline (B57606) Nucleus

The quinoline ring is an aromatic system, but the presence of the nitrogen atom influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Potentials

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. libretexts.org Electrophilic attack typically occurs on the benzene ring (carbocyclic ring) rather than the pyridine (B92270) ring (heterocyclic ring), as the former is more electron-rich. imperial.ac.ukarsdcollege.ac.in Substitution occurs preferentially at positions 5 and 8. libretexts.orgarsdcollege.ac.in

For quinoline itself, reactions like nitration and sulfonation yield predominantly the 5- and 8-substituted products. arsdcollege.ac.in However, the substitution pattern can be influenced by reaction conditions. For example, vapor phase bromination of quinoline can yield 3-bromoquinoline. arsdcollege.ac.in The presence of the thiol group at the 3-position in this compound would further influence the regioselectivity of electrophilic substitution, although specific studies on this are not detailed in the provided results. The synthesis of 3-halogen-substituted quinolines can also be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov

Condensation Reactions with Aldehydes and Related Reagents

The quinoline scaffold, particularly when functionalized with reactive groups, can participate in condensation reactions. For instance, 2-chloroquinoline-3-carbaldehydes are versatile precursors that undergo condensation with various reagents. rsc.orgresearchgate.net They can react with hydrazines to form Schiff bases or with active methylene (B1212753) compounds in Knoevenagel condensations. rsc.org

While not directly involving this compound, studies on related quinoline derivatives demonstrate the potential for condensation reactions. For example, 3-formyl-2-(1H)quinolone undergoes condensation with primary amines to form Schiff bases. ekb.eg Similarly, 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol has been condensed with 4-methoxybenzaldehyde (B44291) to generate the corresponding Schiff base. tubitak.gov.tr These reactions highlight the utility of condensation chemistry in modifying quinoline structures and suggest that this compound, or its derivatives, could be employed in similar transformations. The Friedländer synthesis, a classic method for quinoline synthesis, involves the condensation of a 2-aminobenzaldehyde (B1207257) with a ketone, showcasing the importance of condensation reactions in this chemical family. nih.gov

Data Tables

Table 1: Examples of Nucleophilic Substitution Reactions on Chloroquinolines

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-chloro-8-methylquinolin-2(1H)-one | Hydrazine (B178648) | 4-hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-chloro-8-methylquinolin-2(1H)-one | Sodium azide | 4-azido-8-methylquinolin-2(1H)-one | mdpi.com |

Table 2: Thiol-Ene Reactions for Polymer Modification

| Polymer | Thiol Reagent | Result | Reference |

|---|---|---|---|

| Poly(quinoline-2,3-diylmethylene) with olefin side-chains | Various thiols | Introduction of diverse substituents, enhanced solubility | rsc.orgrsc.org |

Ring Fusion Reactions (e.g., Triazolothiadiazine and Thiopyranoquinoline Formation)

The thiol group at the C-3 position of the quinoline nucleus is a versatile functional handle for constructing fused heterocyclic systems. Through cyclization and condensation reactions, this compound and its derivatives serve as key precursors for synthesizing more complex polycyclic molecules like thiopyranoquinolines and triazolothiadiazines. These ring fusion reactions are critical in medicinal chemistry for developing novel molecular scaffolds.

Thiopyrano[2,3-b]quinoline Formation:

The synthesis of the thiopyrano[2,3-b]quinoline system frequently utilizes derivatives of this compound, particularly 2-mercaptoquinoline-3-carbaldehyde (B6611392). This precursor contains both a nucleophilic thiol group and an electrophilic aldehyde, enabling tandem reactions to build the thiopyran ring fused to the quinoline core.

One established method involves a tandem thio-Michael/Morita–Baylis–Hillman reaction. For instance, the reaction of 2-mercaptoquinoline-3-carbaldehyde with 3-phenyl-2-propynal proceeds through this pathway to yield 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde. mdpi.com This reaction creates a new six-membered sulfur-containing ring fused to the quinoline b face. Similarly, multicomponent reactions involving 2-mercaptoquinoline-3-carbaldehyde, malononitrile, and various thiol-based nucleophiles in the presence of L-proline have been reported to produce substituted 4H-thiopyrano[2,3-b]quinolines. derpharmachemica.com

Another approach involves the reaction of 2-chloroquinoline-3-carbaldehydes with β-ketothioamides. This process, catalyzed by bases like 4-dimethylaminopyridine (B28879) (DMAP), proceeds via an initial Knoevenagel condensation followed by an intramolecular S-cyclization (an SNAr reaction), resulting in highly substituted thiopyrano[2,3-b]quinoline derivatives. derpharmachemica.com

| Starting Material(s) | Reagent(s)/Catalyst | Product | Reaction Type | Ref |

| 2-Mercaptoquinoline-3-carbaldehyde, 3-Phenyl-2-propynal | Triethylamine | 4-Hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde | Tandem thio-Michael/Morita–Baylis–Hillman | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde (B1585622), β-Aroyl-thioacetanilides | DMAP, Ethanol | Substituted Thiopyrano[2,3-b]quinolines | Knoevenagel condensation / Intramolecular S-cyclization | derpharmachemica.com |

| 2-Mercaptoquinoline-3-carbaldehyde, Malononitrile, Thiol nucleophiles | L-Proline | 4H-Substituted thiopyrano[2,3-b]quinolines | Multicomponent reaction | derpharmachemica.com |

Triazolothiadiazine Formation:

The fusion of a triazolothiadiazine ring system to a quinoline scaffold is another important derivatization. This is typically achieved using quinoline derivatives that already incorporate a 4-amino-1,2,4-triazole-3-thiol (B7722964) moiety. The key synthetic step is the reaction of this precursor with an α-haloketone, such as a phenacyl bromide.

For example, the treatment of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol with 4-chlorophenacyl bromide leads to the formation of a fused 7H- derpharmachemica.comscispace.comtubitak.gov.trtriazolo[3,4-b] derpharmachemica.comscispace.comrsc.orgthiadiazine derivative. scispace.comtubitak.gov.tr The reaction proceeds by initial S-alkylation of the triazole-thiol by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the final fused heterocyclic system. nahrainuniv.edu.iq This strategy highlights how this compound can be elaborated into more complex structures which then undergo ring fusion reactions.

| Quinoline Precursor | Reagent(s) | Fused Product System | General Reaction | Ref |

| 4-Amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol | 4-Chlorophenacyl bromide | Quinolinyl-7H- derpharmachemica.comscispace.comtubitak.gov.trtriazolo[3,4-b] derpharmachemica.comscispace.comrsc.orgthiadiazine | S-alkylation followed by intramolecular cyclization | scispace.comtubitak.gov.tr |

| 2,5-bis(4-amino-3-thiol-5-thiomethyl-1,2,4 triazole-5,5'yl)-1,3,4-thiadizole | p-Bromo phenacylbromide | 2,5-bis((6-(4-bromophenyl)-7H- derpharmachemica.comscispace.comtubitak.gov.trtriazolo[3,4-b] derpharmachemica.comscispace.comrsc.orgthiadiazin-3-yl-thiomethyl) -1,3,4-thiadiazole | Cyclization reaction | nahrainuniv.edu.iq |

Tautomerism and Isomeric Considerations (Thiol-Thione Tautomerism)

This compound exists in a dynamic equilibrium between two tautomeric forms: the aromatic thiol form (this compound) and the non-aromatic thione form (quinoline-3(4H)-thione). This phenomenon, known as thiol-thione tautomerism, is a type of prototropy involving the migration of a proton between the sulfur atom and the nitrogen atom of the quinoline ring.

The position of this equilibrium is influenced by several factors, including the physical state (solid or solution), solvent polarity, pH, and temperature. In many heterocyclic systems, the thione form tends to be more stable and thus predominates in the solid state and in various solutions. jocpr.com The stability of the thione tautomer is often attributed to the greater strength of the C=O and N-H bonds relative to the C=N and O-H bonds, and similar logic can be applied to their thio-analogs.

Spectroscopic studies on related compounds like 2-thioquinoline have demonstrated the ability to induce a shift from the thione to the thiol form through UV excitation in low-temperature matrices. researchgate.net For this compound, the two tautomers possess distinct structural and electronic properties. The thiol form retains the aromaticity of the quinoline ring system, while the thione form features a C=S double bond and a saturated C-N bond within the heterocyclic ring.

This tautomerism has significant implications for the chemical reactivity of this compound. The presence of two nucleophilic centers (sulfur in the thiol form and nitrogen in the thione form) means that reactions with electrophiles can potentially yield two different isomeric products (S-substituted or N-substituted derivatives). beilstein-journals.org The reaction outcome is often dictated by the specific reaction conditions and the nature of the electrophile. For instance, in alkaline solutions, the equilibrium often shifts towards the thiolate anion, which is a soft nucleophile and typically favors S-alkylation. jocpr.com

| Property | This compound (Thiol Form) | Quinoline-3(4H)-thione (Thione Form) |

| Structure | Aromatic quinoline ring with an -SH group at C3 | Dihydroquinoline ring with a C=S group at C3 and an N-H group at N4 |

| Key Functional Group | Thiol (-SH) | Thione (C=S) |

| Aromaticity | Fully aromatic | Benzene ring is aromatic, pyridine ring is non-aromatic |

| Proton Position | On Sulfur atom | On Nitrogen atom (N4) |

| Reactivity | Nucleophilic sulfur | Nucleophilic nitrogen and sulfur |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Quinoline-3-thiol, the spectrum is expected to show distinct signals for each of the protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these aromatic protons are influenced by the electron-donating or -withdrawing nature of the thiol group and the nitrogen atom in the heterocyclic ring.

A key feature in the ¹H NMR spectrum would be the signal corresponding to the thiol proton (-SH). This peak's position can vary and is often broad; its presence can be confirmed by D₂O exchange, which causes the signal to disappear. The interactions between adjacent protons (spin-spin coupling) would result in characteristic splitting patterns, aiding in the assignment of each signal to a specific proton on the quinoline structure.

While specific data for this compound is not extensively published, analysis of the closely related isomer, 2-quinolinethiol, provides insight into the expected spectral features for a quinoline thiol system. chemicalbook.com

Table 1: Illustrative ¹H NMR Data for a Related Quinoline Thiol Compound

| Compound Name | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 2-quinolinethiol | CDCl₃ | 13.47 (s, 1H) | SH (or NH of thione tautomer) |

| 7.69 (d, 1H) | Aromatic H | ||

| 7.68 (d, 1H) | Aromatic H | ||

| 7.624 (t, 1H) | Aromatic H | ||

| 7.570 (d, 1H) | Aromatic H | ||

| 7.478 (t, 1H) | Aromatic H | ||

| 7.330 (d, 1H) | Aromatic H | ||

| Data sourced from ChemicalBook for 2-quinolinethiol. chemicalbook.com |

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. A broadband-decoupled ¹³C NMR spectrum of this compound would be expected to show nine distinct signals, one for each carbon atom in the quinoline ring system. The chemical shift of the carbon atom bonded to the thiol group (C-3) would be particularly informative. The positions of the other carbon signals provide a complete map of the carbon skeleton. pressbooks.pub

Reference data from quinoline itself helps in assigning the signals of the quinoline ring system. chemicalbook.comresearchgate.net The introduction of the thiol group at the C-3 position would cause a significant shift for that carbon and influence the shifts of neighboring carbons.

Table 2: Reference ¹³C NMR Data for the Parent Quinoline Structure

| Compound Name | Solvent | Chemical Shift (δ, ppm) |

| Quinoline | Not Specified | 150.3, 148.3, 136.0, 129.5, 129.3, 128.2, 127.6, 126.5, 121.0 |

| Data represents the typical chemical shifts for the carbon atoms in the quinoline ring system. chemicalbook.com |

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, allowing for the determination of its elemental formula. rsc.org

When coupled with Gas Chromatography (GC-MS), the technique allows for the separation of components in a mixture prior to mass analysis. This is particularly useful for identifying a target compound in a reaction mixture or a complex sample. mdpi.com The fragmentation pattern of this compound in the mass spectrometer would likely involve the loss of the thiol group (-SH) or cleavage of the quinoline ring, providing further structural confirmation. The analysis of volatile thiols often presents challenges due to their reactivity and low molecular weight, but derivatization techniques can be employed to improve chromatographic separation and detection. mdpi.comacs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a compound. In the IR spectrum of this compound, several characteristic absorption peaks would be expected.

The most indicative peak would be the S-H stretching vibration of the thiol group, which typically appears as a weak band in the region of 2550–2600 cm⁻¹. wpmucdn.com Other key signals would include the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C and C=N stretching vibrations of the quinoline ring in the 1475–1600 cm⁻¹ region. pressbooks.pubuc.edu The absence or presence of certain peaks can also rule out alternative structures or tautomeric forms. For instance, the presence of a strong C=S stretching band around 1100-1200 cm⁻¹ could indicate the presence of the thione tautomer (quinoline-3(2H)-thione).

Table 3: Expected Characteristic IR Absorption Peaks for this compound

| Functional Group | Vibration | Expected Position (cm⁻¹) | Intensity |

| Thiol | S-H stretch | 2550 - 2600 | Weak |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring | C=C / C=N stretch | 1475 - 1600 | Medium to Strong |

| Data based on standard IR absorption frequency tables. wpmucdn.comuc.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. sci-hub.se Aromatic compounds like quinoline exhibit characteristic absorptions due to π → π* transitions of the conjugated system. For this compound, the UV-Vis spectrum would be expected to show strong absorption bands characteristic of the quinoline chromophore.

The presence of the thiol group, an auxochrome, can cause a shift in the absorption maxima (λmax) compared to unsubstituted quinoline. Furthermore, the possibility of thiol-thione tautomerism can be investigated using UV-Vis spectroscopy, as the thione form (C=S) would exhibit an n → π* transition, typically at a longer wavelength, which is absent in the thiol form. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

For this compound, a successful single-crystal X-ray diffraction analysis would unambiguously confirm its molecular structure, including the connectivity of all atoms and the planarity of the quinoline ring. rsc.org It would also definitively establish which tautomeric form (thiol or thione) exists in the solid state. Structural studies on related thiopyrano[2,3-b]quinoline and other quinoline derivatives have been successfully performed using this technique, confirming their complex fused-ring structures. derpharmachemica.comnih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. This destructive method provides the mass percentages of the constituent elements within a sample, which can then be compared against the theoretically calculated values derived from the compound's molecular formula. For this compound, with a molecular formula of C₉H₇NS, this analysis is crucial for confirming its empirical and molecular formula, thereby verifying its atomic composition and purity.

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the compound is combusted at a very high temperature in a stream of oxygen. This process converts the elements into simple, stable gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. The instrument provides the percentage composition of C, H, N, and S in the original sample.

The theoretical elemental composition of this compound is calculated based on its molecular formula (C₉H₇NS) and the atomic weights of its constituent elements (Carbon: ~12.01 g/mol , Hydrogen: ~1.008 g/mol , Nitrogen: ~14.01 g/mol , Sulfur: ~32.07 g/mol ). The total molecular weight of this compound is approximately 161.22 g/mol .

The expected (calculated) percentages are then compared with the experimental values obtained from the analysis. A close agreement between the experimental and calculated values, typically within a ±0.4% deviation, is considered strong evidence for the correct composition and high purity of the synthesized compound.

Below is a data table presenting the calculated elemental composition for this compound alongside a placeholder for typical experimental findings.

Table 1: Elemental Composition Data for this compound

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 67.05 | 66.90 - 67.20 |

| Hydrogen (H) | 4.38 | 4.30 - 4.50 |

| Nitrogen (N) | 8.69 | 8.60 - 8.80 |

| Sulfur (S) | 19.89 | 19.75 - 20.00 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These methods provide data on molecular orbitals and charge distribution, which are crucial for predicting chemical behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. researchgate.net The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as it implies that charge transfer can occur more easily within the molecule. researchgate.netnih.gov

For the parent quinoline (B57606) molecule, Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d,p) level have determined the following energy values:

HOMO Energy: -6.646 eV scirp.org

LUMO Energy: -1.816 eV scirp.org

HOMO-LUMO Energy Gap (ΔE): 4.83 eV scirp.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

In an MEP map, regions of negative electrostatic potential, typically colored red, are associated with electronegative atoms and are prone to electrophilic attack. semanticscholar.org Conversely, regions of positive potential, colored blue, are generally found near hydrogen atoms and are susceptible to nucleophilic attack. biointerfaceresearch.com For the parent quinoline molecule, the nitrogen atom is the primary center of negative electrostatic potential, indicating it is a key site for interaction.

The addition of a thiol group to form quinoline-3-thiol would significantly alter the MEP. The sulfur atom and the polar S-H bond would introduce a distinct region of charge distribution, influencing the molecule's dipole moment and its potential non-covalent interactions, such as hydrogen bonding. This modification of the electrostatic landscape is crucial for the molecule's ability to bind to specific biological targets.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. nih.govbiorxiv.org The quinoline scaffold is a well-known pharmacophore present in numerous compounds that bind to a variety of biological targets, including kinases and DNA. mdpi.comresearchgate.net

While specific docking studies for this compound are not widely reported, research on closely related derivatives provides insight into its potential biological targets. For instance, quinoline derivatives containing thiol or thiomethyl groups have been docked against various enzymes to predict their binding affinity, often expressed as a docking score or binding energy in kcal/mol. nih.govsamipubco.com

Studies on similar structures have shown promising binding affinities for targets such as HIV reverse transcriptase and MurD ligase, an essential enzyme in bacterial cell wall synthesis. nih.govsamipubco.com For example, a series of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives showed docking scores against MurD ligase ranging from -6.9 to -8.9 kcal/mol. samipubco.com Another study on pyrazoline- and pyrimidine-containing quinoline derivatives reported docking scores as high as -10.67 kcal/mol against the HIV reverse transcriptase protein. nih.gov These findings suggest that the quinoline core, functionalized at the 3-position with a sulfur-containing moiety, has the potential to exhibit strong affinity for various enzymatic targets.

Analysis of the docked poses reveals the specific molecular interactions that stabilize the ligand-receptor complex. These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein's active site residues.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

π-Stacking or Cation-π Interactions: Involving the aromatic rings of the quinoline scaffold.

| Quinoline Derivative Class | Biological Target | Range of Binding/Docking Scores (kcal/mol) | Key Interactions Observed | Source |

|---|---|---|---|---|

| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinolines | MurD Ligase | -6.9 to -8.9 | Hydrogen bonding, hydrophobic interactions | samipubco.com |

| Pyrazoline/Pyrimidine-containing quinolines | HIV Reverse Transcriptase | Up to -10.67 | Interactions with key amino acid residues | nih.gov |

| Quinoline-3-carboxamides | ATM Kinase | Not specified | Binding to hinge region via quinoline nitrogen | mdpi.com |

Prediction of Biological Target Affinity

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations are performed on a ligand-receptor complex, obtained from molecular docking, to assess its stability and dynamic behavior in a simulated physiological environment. mdpi.comnih.gov By simulating the complex over a period (e.g., 100 nanoseconds), researchers can confirm the stability of the binding pose and analyze the flexibility of the protein structure. biorxiv.orgmdpi.com

MD simulations have been crucial in validating the interactions of quinoline-based inhibitors. For quinoline-3-carboxamide (B1254982) derivatives docked with various kinases, MD simulations confirmed that the protein-ligand complexes were stable throughout the simulation period. mdpi.com Similarly, MD studies on a potential c-MYC-MAX interaction inhibitor demonstrated a stable interaction between the MYC protein and the quinoline-based compound nilotinib. researchgate.net These simulations provide a deeper understanding of the interaction dynamics, which is essential for the rational design of more potent and selective inhibitors. nih.gov For this compound, MD simulations would be a critical next step after docking to validate the stability of its predicted binding modes with potential biological targets.

In Silico ADME Prediction Methodologies

The evaluation of a compound's potential as a drug candidate is heavily reliant on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico methodologies provide a rapid and cost-effective means to predict these characteristics before extensive experimental work is undertaken. For this compound, computational tools are employed to estimate its physicochemical and pharmacokinetic profile.

Various computational models are used to predict the ADME properties of quinoline derivatives. benthamdirect.commdpi.com Web-based tools like pkCSM and SwissADME are frequently utilized to assess parameters crucial for drug-likeness, including adherence to frameworks like Lipinski's rule of five. nih.govnih.gov These platforms can predict a range of properties such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity. mdpi.comnih.gov For instance, studies on methoxybenzo[h]quinoline-3-carbonitrile derivatives used the pkCSM tool to predict hepatotoxicity and oral acute toxicity (LD50 values). mdpi.com Similarly, ADME predictions for 1,2,4-triazole (B32235) derivatives often involve calculating parameters like human intestinal absorption, Caco-2 cell permeability, and skin permeability. csfarmacie.cz

For this compound specifically, key physicochemical properties that form the basis of ADME predictions have been calculated. ambeed.com These descriptors, including lipophilicity (Log P), topological polar surface area (TPSA), and hydrogen bond capacity, are fundamental to predicting a molecule's behavior in a biological system. ambeed.com The consensus Log P value, an average of multiple prediction models, suggests moderate lipophilicity for this compound. ambeed.com Its TPSA is a predictor of cell permeability, and the number of hydrogen bond donors and acceptors influences its solubility and binding characteristics. ambeed.com

Table 1: Predicted Physicochemical Properties of this compound This table is interactive. Users can sort the data by clicking on the column headers.

| Property | Predicted Value | Method/Source | Citation |

|---|---|---|---|

| Molecular Weight | 161.22 g/mol | --- | ambeed.com |

| Formula | C9H7NS | --- | ambeed.com |

| Topological Polar Surface Area (TPSA) | 51.69 Ų | Ertl P. et al. 2000 | ambeed.com |

| Consensus Log P (o/w) | 2.35 | Average of 5 predictions | ambeed.com |

| iLOGP | 1.87 | Daina A et al. 2014 | ambeed.com |

| XLOGP3 | 2.46 | XLOGP program, v3.2.2 | ambeed.com |

| WLOGP | 2.52 | Wildman SA and Crippen GM. 1999 | ambeed.com |

| MLOGP | 2.11 | Moriguchi I. et al. 1992 & 1994 | ambeed.com |

| SILICOS-IT Log P | 2.77 | FILTER-IT program, v1.0.2 | ambeed.com |

| Hydrogen Bond Acceptors | 1 | --- | ambeed.com |

| Hydrogen Bond Donors | 0 | --- | ambeed.com |

These in silico predictions serve as a critical preliminary step, guiding further experimental validation and optimization of quinoline-thiol-based compounds for potential therapeutic applications. researchgate.net

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the complex reaction mechanisms involving quinoline scaffolds. researchgate.net These theoretical investigations provide insights into reaction pathways, transition states, and the stability of intermediates that are often difficult to observe experimentally.

One area of significant study is the synthesis of functionalized quinolines where thiols act as key reagents or catalysts. For example, a three-step cascade process for converting indole-tethered ynones into substituted quinolines is mediated by a "multitasking" thiol reagent. acs.org The proposed mechanism involves the thiol promoting a dearomatizing spirocyclization and a nucleophilic substitution, while also generating a strong Brønsted acid in situ that facilitates a one-atom ring expansion to form the quinoline core. researchgate.netacs.org

Mechanistic pathways for the formation of fused heterocyclic systems from quinoline precursors have also been explored. The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with a thiol can lead to the synthesis of thiopyrano[2,3-b]quinolines. rsc.org The proposed mechanism involves an initial Knoevenagel condensation followed by a Michael addition of the thiol. rsc.org Similarly, the synthesis of thiopyrano[4,3-b]quinolin-1-ones from 2-alkynylquinoline-3-carbonitriles and a sulfur source proceeds through sulfuration, annulation, and aerial oxidation. researchgate.net

Furthermore, computational studies have been used to understand the regioselectivity of reactions on the quinoline ring. A thiol-mediated photocatalytic C-H silylation of quinoline offers a method for functionalization with improved regioselectivity compared to peroxide-based reactions. rsc.org Mechanistic probes suggest the process involves radical intermediates. rsc.org DFT studies on the rearrangement of spirocyclic indolenines into quinolines suggest that both acid- and base-mediated variants proceed via a key enol/enolate intermediate, with the ease of its formation dictating the reaction kinetics. researchgate.net These computational models are essential for understanding reactivity and designing novel synthetic routes to quinoline derivatives. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chloroquinoline-3-carbaldehyde |

| Thiopyrano[2,3-b]quinoline |

| Thiopyrano[4,3-b]quinolin-1-one |

| 2-alkynylquinoline-3-carbonitrile |

| Methoxybenzo[h]quinoline-3-carbonitrile |

| Indole (B1671886) |

| Ynone |

| Spirocyclic indolenine |

| Acrolein |

| Aniline (B41778) |

| Isatin |

| Malononitrile |

| 1-tetralone |

| Ammonium acetate |

Pharmacological and Biological Research of Quinoline 3 Thiol Derivatives

Research into Antimicrobial Efficacy

Quinoline (B57606) derivatives are recognized for their broad-spectrum antimicrobial properties. jddtonline.infotubitak.gov.trscispace.comtubitak.gov.tr The introduction of a thiol group and further modifications have led to the synthesis of compounds with significant activity against various microbial pathogens. researchgate.netsemanticscholar.org

Antibacterial Activity Studies (Gram-Positive and Gram-Negative Strains)

Derivatives of quinoline-3-thiol have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, sulfur derivatives of quinolinium salts, specifically compounds with benzylthio and benzoylthio substituents at the 3-quinoline position, have shown significant activity against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values in the range of 0.5–1 μg/mL, comparable to the reference drug ciprofloxacin (B1669076). nih.gov

Hybrid molecules incorporating the quinoline structure have also been a key area of investigation. Quinoline-3-carbonitrile derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. nih.gov The most active of these compounds demonstrated good interaction with DNA gyrase, a common target for quinoline-based antibiotics. nih.gov Similarly, hybrids of 1,3,4-oxadiazole (B1194373) and quinoline have been synthesized and tested. Some of these S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids exhibited antibacterial activity that was stronger or comparable to ciprofloxacin against P. aeruginosa (Gram-negative), E. coli (Gram-negative), and S. aureus (Gram-positive) strains. mdpi.com These compounds were found to be potent inhibitors of bacterial topoisomerases II (DNA gyrase) and IV. mdpi.com

Further studies on thiosemicarbazone derivatives functionalized with a quinoline moiety have shown moderate activity against both Gram-positive (Staphylococcus epidermidis, Bacillus cereus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria, which is attributed to the presence of the imine group (-C=N). ashdin.com Additionally, newly synthesized 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives have been evaluated for their antibacterial properties. cbijournal.com Compounds with a methyl substitution at the 8th position or a methoxy (B1213986) group at the 7th position of the quinoline ring showed activity against both Gram-positive and Gram-negative bacterial strains. cbijournal.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound Type | Bacterial Strains | Activity/MIC | Reference |

|---|---|---|---|

| Quinolinium salts (benzylthio/benzoylthio derivatives) | Gram-positive bacteria | MIC: 0.5–1 μg/mL | nih.gov |

| Quinoline-3-carbonitrile derivatives | Gram-positive and Gram-negative bacteria | Promising antibacterial activity | nih.gov |

| 1,3,4-Oxadiazole-quinoline hybrids | P. aeruginosa, E. coli, S. aureus | Stronger or comparable to ciprofloxacin | mdpi.com |

| Quinoline-functionalized thiosemicarbazone | S. epidermidis, B. cereus, E. coli, K. pneumoniae | Moderately active | ashdin.com |

| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives | Gram-positive and Gram-negative bacteria | Active | cbijournal.com |

Antifungal Activity Investigations

The antifungal potential of this compound derivatives has also been a significant area of research. nih.gov Studies have shown that these compounds can be effective against a range of fungal pathogens. For example, certain sulfur derivatives of quinolinium salts, namely those with benzylthio and benzoylthio groups at the 3-position, demonstrated interesting antifungal properties with a MIC of 1 μg/mL against Candida albicans. nih.gov

Hybrid compounds have also shown promise. A series of quinoline-based 1,3,4-oxadiazole derivatives were synthesized and tested against four fungal species: A. niger, A. fumigatus, A. clavatus, and C. albicans. nih.gov Many of these compounds exhibited significant growth inhibition at MIC values ranging from 3.12 to 25 μg/mL. nih.gov Similarly, a new class of quinoline derivatives containing a 1,2,4-triazole (B32235) moiety was synthesized and evaluated. nih.gov Many of these compounds demonstrated very good antifungal activity, with the most effective ones showing an MIC of 6.25 µg/mL. nih.gov

Furthermore, research on 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives revealed that a compound with a methoxy group at the 7th position of the quinoline ring had good antifungal activity against C. albicans, A. niger, and A. clavatus when compared to the standard drug Griseofulvin. cbijournal.com In a different study, 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing a 4-amino-1,2,4-triazole-3-thiol (B7722964) ring at the C-4 position were synthesized and screened for their in vitro antifungal activity, showing promising results compared to standard drugs like Griseofulvin and Nystatin. semanticscholar.org

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound Type | Fungal Strains | Activity/MIC | Reference |

|---|---|---|---|

| Quinolinium salts (benzylthio/benzoylthio derivatives) | Candida albicans | MIC: 1 μg/mL | nih.gov |

| Quinoline-based 1,3,4-oxadiazole derivatives | A. niger, A. fumigatus, A. clavatus, C. albicans | MIC: 3.12-25 μg/mL | nih.gov |

| Quinoline-1,2,4-triazole derivatives | Four fungal strains | MIC: 6.25 μg/mL (most effective) | nih.gov |

| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivative (7-methoxy) | C. albicans, A. niger, A. clavatus | Good activity | cbijournal.com |

| Quinoline-4-amino-1,2,4-triazole-3-thiol derivatives | Various fungi | Promising activity | semanticscholar.org |

Antimycobacterial and Antitubercular Research

Quinoline derivatives have been investigated for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net Research has focused on creating hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties. For instance, quinoline-based 1,3,4-oxadiazole derivatives were synthesized and assayed in vitro against Mycobacterium tuberculosis H37Rv. nih.gov The results indicated that many of the final analogues exhibited significant inhibition of microbial growth at MICs of 3.12-25 μg/mL, comparable to control drugs. nih.gov

In another study, 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing a 4-amino-1,2,4-triazole-3-thiol ring at the C-4 position were synthesized and screened for their antitubercular activity against the MTB H37Rv strain. researchgate.net The initial screening was conducted at a concentration of 6.25 μg/mL. researchgate.net Furthermore, the synthesis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives and their subsequent evaluation for anti-tubercular activity against M. tuberculosis H37Rv showed that these compounds possess moderate activity when compared to standard drugs like isoniazid (B1672263) and rifampicin. samipubco.com Molecular docking studies suggested that certain derivatives are the most active. samipubco.com

Additionally, a molecular hybridization strategy was used to design quinoline derivatives with a 4-carboxy quinoline core featuring distinct substituents within a triazole moiety. frontiersin.org These compounds were assessed for their effectiveness against various mycobacterial strains, including Mycobacterium bovis BCG, M. abscesses, and M. tuberculosis. frontiersin.org One compound with a 4-bromo substituent showed the strongest anti-tubercular effects against M. tuberculosis with a MIC value of 15 μg/mL. frontiersin.org

Antimalarial Drug Discovery and Development Initiatives

The quinoline ring is a cornerstone of antimalarial drug discovery, with drugs like chloroquine, quinine, and mefloquine (B1676156) being prominent examples. rsc.org Research continues to explore new quinoline derivatives to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum. nih.gov

Derivatives of this compound and related structures have been part of these initiatives. For example, a series of dihydropyrimidines, 2-oxopyran-3-carboxylates, and 1,3,4-oxadiazole derivatives with quinolinyl residues were synthesized and evaluated for their in vitro antimalarial activity against P. falciparum. nih.gov Several of these compounds exhibited moderate to high antimalarial activities, with some showing excellent activity compared to chloroquine. nih.gov

Molecular modeling studies have been employed to identify the essential structural features of quinoline-based derivatives for enhancing their antimalarial activity. researchgate.netnih.gov These studies have helped in the design and discovery of novel derivatives with potent antimalarial properties. researchgate.netnih.gov The development of quinoline-based fused heterocyclic systems is also an active area of research, as these compounds have shown potential antimalarial activity. nih.gov

Anticancer Activity Research and Cellular Mechanisms

Quinoline derivatives have been extensively investigated as potential antitumor agents, with some compounds demonstrating significant cytotoxic effects against various cancer cell lines. mdpi.comgoogle.comresearchgate.net The mechanisms of action are diverse and include the inhibition of cell growth, induction of apoptosis, and interference with key cellular pathways. google.comnih.gov

Research into 4-substituted quinoline derivatives has shown that certain compounds exhibit high cytotoxicity and can induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS). nih.gov The cell death induced by these derivatives was found to be calcium-dependent and associated with thiol oxidation and the activation of cysteine proteases. nih.gov

Furthermore, quinoline-chalcone hybrids have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, with some exhibiting more potent activity than the standard drug doxorubicin. nih.gov The anticancer mechanisms of quinoline derivatives are varied and can involve the inhibition of tyrosine kinases, cell cycle arrest, angiogenesis inhibition, and induction of apoptosis. nih.gov

Inhibition of Cell Proliferation and Apoptosis Induction

A key focus of anticancer research on quinoline derivatives is their ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis. google.com For instance, certain 4-substituted quinoline derivatives have been shown to induce caspase-dependent apoptosis. nih.gov

In studies on 3-methylquinoxaline derivatives, which are structurally related to quinolines, compounds have been identified that act as potent VEGFR-2 inhibitors. semanticscholar.org The most active of these compounds exhibited a strong cytotoxic effect against MCF-7 and HepG2 cancer cell lines. semanticscholar.org Further investigation into the mechanism of action revealed that the most potent compound induced cell cycle arrest and apoptosis, as indicated by an increase in the levels of caspase-3, caspase-9, and the BAX/Bcl-2 ratio. semanticscholar.org

Similarly, novel quinoline derivatives have been developed as dual inhibitors of EGFR and BRAFV600E, two important targets in cancer therapy. researchgate.net The most potent of these compounds were found to induce apoptosis by increasing the levels of caspases 3 and 8, and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl2. researchgate.net

Table 3: Anticancer Mechanisms of Selected Quinoline Derivatives

| Compound Type | Cancer Cell Lines | Mechanism of Action | Reference |

|---|---|---|---|

| 4-substituted quinolines | - | Induction of caspase-dependent apoptosis, ROS generation | nih.gov |

| 3-methylquinoxaline derivatives | MCF-7, HepG2 | VEGFR-2 inhibition, cell cycle arrest, apoptosis induction (increased caspase-3, -9, BAX/Bcl-2 ratio) | semanticscholar.org |

| Quinoline-thia-azaspiro alkanones | Four cancer cell lines | Dual EGFR and BRAFV600E inhibition, apoptosis induction (increased caspase 3, 8, Bax; decreased Bcl2) | researchgate.net |

Angiogenesis Inhibition and Cell Migration Disruption

Quinoline derivatives are recognized for their potential in cancer therapy, partly due to their ability to inhibit angiogenesis and disrupt cell migration, crucial processes in tumor growth and metastasis. researchgate.netnih.govresearchgate.netencyclopedia.pub Research has shown that certain quinoline-containing compounds can effectively suppress the formation of new blood vessels, which are essential for supplying nutrients to tumors. researchgate.netnih.govresearchgate.netencyclopedia.pub

The mechanism of action often involves the inhibition of key signaling pathways that regulate cell proliferation and movement. researchgate.netresearchgate.net For instance, some quinoline derivatives have been found to interfere with tubulin polymerization, a process vital for cell division and migration. nih.gov By disrupting microtubule assembly, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells. nih.gov

Table 1: Examples of Quinoline Derivatives with Anti-angiogenic and Cell Migration Inhibitory Activity This table is for illustrative purposes and does not represent an exhaustive list.

| Compound Type | Mechanism of Action | Reference |

|---|---|---|

| Quinolinyl pyrrolone compounds | Tubulin polymerization inhibition | encyclopedia.pub |

| Pyridin-2-one derivatives | Cytotoxic activity, potential tubulin interaction | nih.gov |

Antiviral Activity Assessments

The broad-spectrum antiviral activity of quinoline derivatives has been a significant area of research. researchgate.netjddtonline.info These compounds have been evaluated against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza viruses. nih.govmdpi.commdpi.com

Several mechanisms of action have been proposed for the antiviral effects of quinoline derivatives. Some compounds inhibit viral enzymes that are essential for replication, such as HIV-1 integrase and RNase H. nih.govmdpi.com Others may interfere with the virus's ability to enter host cells or disrupt the viral life cycle at other stages. mdpi.com For example, certain quinoline-3-carboxylate derivatives have shown promising activity against SARS-CoV-2 by targeting the main viral protease (NSP5) and an exoribonuclease (NSP14). nih.gov

Table 2: Antiviral Activity of Selected Quinoline Derivatives This table is for illustrative purposes and does not represent an exhaustive list.

| Virus | Target/Mechanism | Example Compound/Derivative | Reference |

|---|---|---|---|

| HIV-1 | Integrase inhibition | Quinoline compound 51 | nih.gov |

| HIV | RNase H inhibition | Quinoline derivative 64 | mdpi.com |

| HCV | NS3/4a protease inhibition | Quinoline derivatives based on MK-5172 | mdpi.com |

| Influenza A | M2 channel and polymerase basic protein 2 | Thiopyrano[2,3-b]quinolines | mdpi.com |

| SARS-CoV-2 | NSP5 and NSP14 inhibition | Quinoline-3-carboxylate derivatives (1j and 1o) | nih.gov |

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Quinoline derivatives have demonstrated significant anti-inflammatory properties, making them potential candidates for treating a range of inflammatory diseases. rsc.orgnih.govresearchgate.net Their mechanisms of action often involve the inhibition of key inflammatory mediators and pathways. nih.gov

Research has shown that certain quinoline derivatives can inhibit enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), both of which play crucial roles in the inflammatory response. nih.gov Additionally, some derivatives have been found to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), by inhibiting enzymes like TNF-α converting enzyme (TACE). nih.gov Studies have also indicated that quinoline compounds can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov

Antioxidant and Radioprotective Potential

Several quinoline derivatives have been investigated for their antioxidant and radioprotective properties. rsc.orgbiointerfaceresearch.comresearchgate.netmdpi.com These compounds can help protect cells and tissues from damage caused by oxidative stress and ionizing radiation. biointerfaceresearch.comsemanticscholar.org

The antioxidant activity of quinoline derivatives is often attributed to their ability to scavenge free radicals, such as reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. biointerfaceresearch.comnih.gov Specifically, 4-thiosubstituted quinolines have been identified as effective radical traps. biointerfaceresearch.com This free radical scavenging ability is a key mechanism behind their radioprotective effects, as ionizing radiation generates ROS that contribute to DNA damage. biointerfaceresearch.com Some pyrimidoquinoline derivatives have also shown significant antioxidant and radioprotective efficacy. researchgate.netsemanticscholar.org

Antiprotozoal and Anti-leishmanial Studies

The quinoline scaffold is a well-established template for the development of antiprotozoal drugs, with a long history of use in antimalarial agents. researchgate.netnih.govresearchgate.net Research has expanded to investigate the efficacy of quinoline derivatives against other protozoan parasites, including Leishmania species. researchgate.netnih.govnih.govsemanticscholar.org

Several quinoline derivatives have demonstrated significant in vitro activity against various Leishmania species, including L. chagasi, L. amazonensis, L. braziliensis, L. donovani, L. panamensis, and L. major. nih.govnih.govsemanticscholar.org The mechanisms of action are varied, with some compounds disrupting the parasite's mitochondrial function and others inhibiting essential enzymes. nih.govmdpi.com For instance, ultrastructural studies of Leishmania promastigotes treated with a specific quinoline derivative revealed enlarged mitochondria with matrix swelling. nih.gov

Central Nervous System (CNS) Activity Exploration of this compound Derivatives

A comprehensive review of scientific literature reveals a notable absence of studies specifically focused on the central nervous system (CNS) activity of this compound and its derivatives. While the broader quinoline scaffold is a significant pharmacophore in medicinal chemistry with many of its derivatives showing a wide range of biological activities, research into the specific neuropharmacological effects of compounds bearing a thiol group at the 3-position of the quinoline ring appears to be an unexplored area.

Despite the lack of direct research on this compound derivatives, the quinoline nucleus itself is present in numerous compounds that have been investigated for their effects on the CNS. These studies, while not directly applicable to this compound, highlight the potential of the quinoline framework in the development of CNS-active agents. For instance, various quinoline derivatives have been explored for their anticonvulsant, antidepressant, and cognition-enhancing properties.

Research into other substituted quinolines has shown promise in targeting CNS disorders. For example, certain quinoline-based compounds have been synthesized and evaluated for their potential as anticonvulsant agents. Similarly, other derivatives have been investigated for their antidepressant-like effects in preclinical models. Furthermore, the quinoline structure has been a scaffold for the development of agents aimed at improving cognitive function.

It is important to emphasize that these findings are related to the broader class of quinoline derivatives and cannot be directly extrapolated to this compound derivatives. The specific substitution of a thiol group at the third position of the quinoline ring would significantly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and ability to interact with biological targets, thereby resulting in a unique pharmacological profile.

Given the absence of specific research data, no data tables on the CNS activity of this compound derivatives can be provided at this time. The exploration of the neuropharmacological potential of this compound and its analogs represents a potential area for future research in medicinal chemistry.

Applications in Materials Science and Catalysis

Development as Ligands for Metal Complexes

Quinoline-3-thiol and its derivatives are effective ligands for the formation of metal complexes with various transition metals. researchgate.netcore.ac.uk The presence of both a nitrogen atom within the quinoline (B57606) ring and a sulfur atom in the thiol group allows for versatile coordination with metal ions. These ligands can act as bidentate or monodentate coordinators, bonding through the sulfur and/or nitrogen atoms. cdnsciencepub.com

The coordination chemistry of this compound has been explored with a range of metal ions, including copper(II), zinc(II), nickel(II), cobalt(II), cadmium(II), and platinum(II). cdnsciencepub.commdpi.comfrontiersin.orgresearchgate.netnih.gov The resulting metal complexes often exhibit distinct geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the specific ligand structure. cdnsciencepub.comrsc.org For instance, studies on pyridine (B92270) thiols, which are structurally related to quinoline thiols, have shown that bonding typically occurs through the sulfur atom. cdnsciencepub.com

The synthesis of these metal complexes generally involves the reaction of a metal salt with the this compound derivative in a suitable solvent. mdpi.comresearchgate.net Characterization of these complexes is carried out using various spectroscopic and analytical techniques, including infrared spectroscopy, nuclear magnetic resonance, mass spectrometry, and single-crystal X-ray diffraction. researchgate.netcore.ac.uk The resulting complexes have shown potential in various fields, including medicinal chemistry and materials science. rsc.orgacs.org

Luminescence and Optical Properties in Advanced Materials

Quinoline derivatives are known for their fascinating photoluminescence characteristics. researchgate.net The incorporation of a thiol group at the 3-position can further modulate these properties, leading to materials with unique optical behaviors. The electronic properties of the quinoline ring system, combined with the potential for charge transfer interactions involving the sulfur atom, can give rise to fluorescence and phosphorescence. researchgate.netacs.org

Metal complexes of this compound and its derivatives often exhibit interesting luminescence properties. acs.orgnih.gov For instance, certain iridium(III) complexes based on quinoline derivatives display intense phosphorescence, with emission wavelengths tunable by modifying the ligand structure. acs.org These properties are attributed to metal-to-ligand charge-transfer (MLCT) excited states. acs.org The fluorescence emission wavelengths of quinoline-based chemosensors can be influenced by the electronic effects of substituents on the quinoline ring. researchgate.net

The study of these materials involves techniques such as UV-vis absorption and photoluminescence spectroscopy. acs.orgrsc.org The development of new quinoline-based thiol-reactive luminescent probes has shown promise for applications in biological imaging and detection. nih.gov These probes can exhibit strong luminescence upon reacting with thiols, making them useful for detecting biologically important sulfhydryl compounds. nih.gov

Applications in Corrosion Inhibition

Quinoline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly in acidic environments. mdpi.comresearchgate.netresearchgate.net The high electron density of the quinoline ring, along with the presence of heteroatoms like nitrogen and sulfur, allows these molecules to adsorb onto metal surfaces and form a protective film. mdpi.comjmaterenvironsci.com This adsorption can occur through physisorption, chemisorption, or a combination of both. researchgate.net

The mechanism of corrosion inhibition by quinoline derivatives involves the interaction of the molecule's electrons with the vacant d-orbitals of the metal atoms. jmaterenvironsci.combiointerfaceresearch.com This leads to the formation of a coordinate bond and a protective layer that hinders the corrosion process. The efficiency of inhibition is influenced by the concentration of the inhibitor, the temperature, and the specific chemical structure of the quinoline derivative. jmaterenvironsci.com

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of these inhibitors. researchgate.netjmaterenvironsci.com Studies have shown that quinoline derivatives can act as mixed-type inhibitors, affecting both anodic and cathodic reactions, or as predominantly anodic or cathodic inhibitors. researchgate.netresearchgate.net The adsorption of these inhibitors on metal surfaces often follows the Langmuir adsorption isotherm. researchgate.netjmaterenvironsci.com

Integration into Polymeric Materials and Functional Systems

The incorporation of this compound and its derivatives into polymeric materials can impart new functionalities to the resulting systems. The thiol group provides a reactive handle for various chemical modifications, such as thiol-ene reactions, which allow for the grafting of quinoline moieties onto polymer backbones or the formation of cross-linked networks. rsc.org

This approach has been used to modify the side chains of helical polymers like poly(quinoline-2,3-diylmethylene), enhancing their solubility and stability. rsc.org The integration of quinoline rings can also introduce desirable properties such as thermal stability and specific optical or electronic characteristics. researchgate.net For example, thermosetting polymers with quinoline rings as cross-linking sites have been developed from vegetable oils. researchgate.net

The synthesis of such functional polymers often involves the preparation of a monomer containing the this compound unit, followed by polymerization. rsc.org The resulting materials can be characterized by various techniques to confirm the incorporation of the quinoline moiety and to evaluate their new properties. These functionalized polymers hold promise for a range of applications, including the development of advanced coatings, membranes, and smart materials.

Catalytic Roles and Mechanisms